2,4-Dichloro-N-[2-(4-methylthiophen-2-yl)ethenesulfonyl]benzamide
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Overview
Description
2,4-Dichloro-N-[2-(4-methylthiophen-2-yl)ethenesulfonyl]benzamide is a synthetic organic compound with the molecular formula C14H11Cl2NO3S2. It is characterized by the presence of dichlorobenzamide and methylthiophene groups, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N-[2-(4-methylthiophen-2-yl)ethenesulfonyl]benzamide typically involves the following steps:
Formation of the Ethenesulfonyl Intermediate: The initial step involves the reaction of 4-methylthiophene with an appropriate sulfonylating agent under controlled conditions to form the ethenesulfonyl intermediate.
Coupling with Dichlorobenzamide: The intermediate is then coupled with 2,4-dichlorobenzamide in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-[2-(4-methylthiophen-2-yl)ethenesulfonyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The dichlorobenzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2,4-Dichloro-N-[2-(4-methylthiophen-2-yl)ethenesulfonyl]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-N-[2-(4-methylthiophen-2-yl)ethenesulfonyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide
- 2,6-Dichloro-N,N-dimethylpyridin-4-amine
Uniqueness
2,4-Dichloro-N-[2-(4-methylthiophen-2-yl)ethenesulfonyl]benzamide is unique due to its specific structural features, such as the presence of the methylthiophene group, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
918635-27-5 |
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Molecular Formula |
C14H11Cl2NO3S2 |
Molecular Weight |
376.3 g/mol |
IUPAC Name |
2,4-dichloro-N-[2-(4-methylthiophen-2-yl)ethenylsulfonyl]benzamide |
InChI |
InChI=1S/C14H11Cl2NO3S2/c1-9-6-11(21-8-9)4-5-22(19,20)17-14(18)12-3-2-10(15)7-13(12)16/h2-8H,1H3,(H,17,18) |
InChI Key |
VTAIOWWWRSSDFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1)C=CS(=O)(=O)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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